molecular formula C7H6ClNO3 B2907546 N-(2-chloroacetyl)furan-2-carboxamide CAS No. 878466-49-0

N-(2-chloroacetyl)furan-2-carboxamide

Cat. No.: B2907546
CAS No.: 878466-49-0
M. Wt: 187.58
InChI Key: JUSPVQPVXDMHPB-UHFFFAOYSA-N
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Description

N-(2-chloroacetyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a chloroacetyl group attached to the nitrogen atom of the carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroacetyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

Furan-2-carboxylic acid+Chloroacetyl chlorideThis compound\text{Furan-2-carboxylic acid} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} Furan-2-carboxylic acid+Chloroacetyl chloride→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroacetyl)furan-2-carboxamide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Formation of N-substituted furan-2-carboxamides.

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of furan-2-carboxamide derivatives.

Scientific Research Applications

N-(2-chloroacetyl)furan-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the mechanism of action of furan derivatives and their interactions with biological targets.

    Industrial Applications: It is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-chloroacetyl)furan-2-carboxamide involves its interaction with specific molecular targets in biological systems. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The furan ring can also interact with various biological receptors, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide: Lacks the chloroacetyl group, resulting in different reactivity and biological activity.

    N-(2-bromoacetyl)furan-2-carboxamide: Contains a bromoacetyl group instead of a chloroacetyl group, leading to different chemical reactivity and potential biological effects.

    N-(2-chloroacetyl)thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring, resulting in different electronic properties and reactivity.

Uniqueness

N-(2-chloroacetyl)furan-2-carboxamide is unique due to the presence of both the furan ring and the chloroacetyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

N-(2-chloroacetyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-4-6(10)9-7(11)5-2-1-3-12-5/h1-3H,4H2,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSPVQPVXDMHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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